molecular formula C10H12ClNO2 B1469818 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine CAS No. 1519946-40-7

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No.: B1469818
CAS No.: 1519946-40-7
M. Wt: 213.66 g/mol
InChI Key: CWJRSMGDRPQSGC-UHFFFAOYSA-N
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Description

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom and a tetrahydro-2H-pyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the reaction of 2-chloropyridine with tetrahydro-2H-pyran-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with 2-chloropyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(methoxy)pyridine: Similar structure but with a methoxy group instead of the tetrahydro-2H-pyran-4-yloxy group.

    2-chloro-5-(ethoxy)pyridine: Similar structure but with an ethoxy group.

    2-chloro-5-(propoxy)pyridine: Similar structure but with a propoxy group

Uniqueness

2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is unique due to the presence of the tetrahydro-2H-pyran-4-yloxy group, which can impart different chemical and biological properties compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

2-chloro-5-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-10-2-1-9(7-12-10)14-8-3-5-13-6-4-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJRSMGDRPQSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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